![molecular formula C18H25N5O6S2 B1147946 ASBMS [氨基苯甲酰胺,甲磺酸盐] CAS No. 1173097-67-0](/img/structure/B1147946.png)

ASBMS [氨基苯甲酰胺,甲磺酸盐]

描述

Synthesis Analysis

The synthesis of compounds related to AMinostilbamidine Methanesulfonate involves various chemical reactions, including electrophilic substitution reactions catalyzed by aminosulfonic acid and asymmetric synthesis techniques. For example, bis(indolyl)methanes can be synthesized through reactions catalyzed by aminosulfonic acid under specific conditions, showcasing the utility of sulfonic acids in facilitating complex organic reactions (Li et al., 2006). Additionally, asymmetric synthesis of fused bicyclic amino acids demonstrates the capability to create complex structures with significant synthetic utility (Günter & Gais, 2003).

Molecular Structure Analysis

The crystal structures of aminosulfonic acids, such as N-methylaminomethanesulfonic acid, provide insight into the molecular configuration and hydrogen bonding patterns, which are crucial for understanding the reactivity and properties of similar compounds (Cameron et al., 1984).

Chemical Reactions and Properties

AMinostilbamidine Methanesulfonate and its related compounds participate in various chemical reactions, including C-H sulfonylation and pyrazole annulation, demonstrating their versatility in organic synthesis. For instance, cascade reactions between NH2-functionalized enaminones and sulfonyl hydrazines in water illustrate the compound's reactivity and potential for creating fully substituted pyrazoles (Guo et al., 2019).

Physical Properties Analysis

The physical properties of a compound like AMinostilbamidine Methanesulfonate can be inferred from related research on sulfonated polyimides, which exhibit high water stability and proton conductivity. Such properties are essential for applications in areas such as fuel cell technology (Guo et al., 2002).

Chemical Properties Analysis

The chemical properties of AMinostilbamidine Methanesulfonate-like compounds are highlighted by their ability to undergo reactions such as sulfenylation of enaminones, facilitated by iodine catalysis and dimethyl sulfoxide as an oxidant. This demonstrates the compound's potential for contributing to the synthesis of polyfunctionalized aminothioalkenes (Siddaraju & Prabhu, 2017).

科学研究应用

烷化剂的组织剂量测定: Segerbäck 等人(1978 年)的一项研究调查了使用血红蛋白中的特定氨基酸进行烷化剂的组织剂量测定,使用甲磺酸甲酯作为模型化合物。这项研究表明,血红蛋白烷基化的程度与注射甲磺酸甲酯的量呈线性关系 (Segerbäck、Calleman、Ehrenberg、Löfroth 和 Osterman-Golkar,1978 年)。

烷化剂的遗传风险: Ehling 等人(1968 年)报告了包括甲磺酸甲酯在内的烷化剂诱发雄性小鼠显性致死突变的情况。该研究重点介绍了不同烷化剂在精子发育不同阶段诱发突变的比较有效性 (Ehling、Cumming 和 Malling,1968 年)。

大分子生物合成效应: Fox 和 Fox(1967 年)的一项研究探讨了包括甲磺酸甲酯在内的各种烷磺酸盐对小鼠淋巴瘤细胞的存活和大分子生物合成的影响。这项研究提供了有关不同烷磺酸盐如何影响大分子前体的细胞膜转运的见解 (Fox 和 Fox,1967 年)。

蛋白质水解物分析: Simpson、Neuberger 和 Liu(1976 年)描述了一种使用甲磺酸作为催化剂,从单个水解物中测定蛋白质或肽的精确氨基酸组成的分析程序。该方法有助于理解包括烷化剂在内的各种物质对蛋白质组成的影响 (Simpson、Neuberger 和 Liu,1976 年)。

囊性纤维化的药效学特性: Li 等人(2001 年)的研究调查了硫酸多粘菌素和甲磺酸硫酸多粘菌素对囊性纤维化患者铜绿假单胞菌菌株的体外药效学特性。该研究提供了有关这些化合物在治疗囊性纤维化感染中的有效性和动力学的有价值的信息 (Li、Turnidge、Milne 和 Nation,2001 年)。

属性

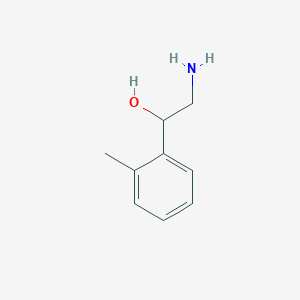

IUPAC Name |

3-amino-4-[(E)-2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5.CH4O3S/c17-14-9-13(16(20)21)8-7-11(14)4-1-10-2-5-12(6-3-10)15(18)19;1-5(2,3)4/h1-9H,17H2,(H3,18,19)(H3,20,21);1H3,(H,2,3,4)/b4-1+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYHWWVHQKRPOO-DYVSEJHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1C=CC2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1/C=C/C2=C(C=C(C=C2)C(=N)N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ASBMS [AMinostilbaMidine, Methanesulfonate] | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。